5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-
CAS No.: 545882-54-0
Cat. No.: VC15888444
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 545882-54-0 |
|---|---|
| Molecular Formula | C18H26O3 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 7-butyl-2-(phenylmethoxymethyl)-5,8-dioxaspiro[3.4]octane |
| Standard InChI | InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3 |
| Standard InChI Key | JJTOJECPCIXWOM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1COC2(O1)CC(C2)COCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The spiro[3.4]octane system consists of two fused rings—a cyclopropane (3-membered) and a cyclobutane (4-membered)—joined at a single carbon atom (the spiro center). The numbering convention places the oxygen atoms at positions 5 and 8, forming a 1,3-dioxolane ring (5-membered) fused to the cyclobutane . This configuration introduces significant ring strain in the cyclopropane moiety, which influences reactivity and stability.
Substituent Analysis
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6-Butyl Group: A linear butyl chain (-C₄H₉) at position 6 enhances the molecule’s lipophilicity, potentially improving solubility in nonpolar solvents .
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2-[(Phenylmethoxy)Methyl]: The benzyloxymethyl group (-CH₂-O-C₆H₅) at position 2 introduces aromaticity and steric bulk, which may serve as a protective group in synthetic applications or modulate electronic properties .
Molecular Formula and Weight
Based on structural interpretation and analogs , the molecular formula is C₁₉H₂₈O₃, yielding a molecular weight of 304.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈O₃ |
| Molecular Weight | 304.42 g/mol |
| CAS Registry Number | 545882-54-0 |
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis for this compound is documented, analogous spirocyclic ethers are synthesized via cyclization or addition reactions. For example, sodium methoxide-catalyzed addition of methyl acrylate to phenolic compounds under nitrogen atmosphere has been employed for related spiro systems .
Hypothesized Route:
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Formation of Spiro Core: Cyclopropanation of a preformed cyclobutane-diol intermediate using a transition-metal catalyst.
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Functionalization:
Process Optimization
Key parameters from similar syntheses :
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Temperature: 90–124°C for exothermic addition reactions.
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Catalysts: Alkali metal alkoxides (e.g., sodium methoxide).
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Purification: Crystallization from methanol/water mixtures at controlled cooling rates .
Physicochemical Properties
Thermal Stability
Spirocyclic ethers generally exhibit moderate thermal stability. The dioxolane ring may decompose above 200°C, while the cyclopropane ring is prone to ring-opening under acidic conditions .
Solubility and Partitioning
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